N'-(2-chlorobenzylidene)-2-thiophenecarbohydrazide
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Overview
Description
N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated and stirred for several hours until the reaction is complete. The product is then filtered, washed with ethanol, and dried to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing eco-friendly practices to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The chlorine atom in the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide involves its interaction with various molecular targets. The Schiff base moiety allows it to form stable complexes with metal ions, which can enhance its biological activity. The compound can also interact with cellular components, leading to its antimicrobial and antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound disrupts cellular processes by binding to essential enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N’-(2-chlorobenzylidene)acetohydrazide
- 2-cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide
- (E)-4-Bromo-N-(2-chlorobenzylidene)-aniline
Uniqueness
N’-(2-chlorobenzylidene)-2-thiophenecarbohydrazide is unique due to the presence of both the thiophene and chlorobenzylidene groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable metal complexes and its potential antimicrobial activity set it apart from other similar compounds.
Properties
Molecular Formula |
C12H9ClN2OS |
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Molecular Weight |
264.73 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2OS/c13-10-5-2-1-4-9(10)8-14-15-12(16)11-6-3-7-17-11/h1-8H,(H,15,16)/b14-8+ |
InChI Key |
ROIZMDWPRNVKLI-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CS2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CS2)Cl |
Origin of Product |
United States |
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